(E)-3-(2-furyl)-1-(3-furyl)-2-propen-1-one
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Description
Scientific Research Applications
Conformational Studies
- Studies have explored the conformational behavior of related furyl-propenoic acid derivatives. For instance, NMR spectroscopy was utilized to investigate the conformations of E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester in different solvents, revealing no conformational preferences experimentally (Forgó, Felfoeldi, & Pálinkó, 2005).
Enzymatic Resolution and Synthesis
- The compound has been used in the enzymatic kinetic resolution of racemic alcohols, showing its potential in stereochemical studies and applications in organic synthesis (Bierstedt, Stölting, Fröhlich, & Metz, 2002).
Catalytic Hydrogenation
- Research on catalytic hydrogenation of 2,3-diarylpropenoic acids bearing heteroaromatic substituents like 2-furyl demonstrated selective hydrogenation capabilities, contributing to the understanding of asymmetric catalysis (Hermán, Szőllősi, Felfoeldi, Fülöp, & Bartók, 2009).
Molecular Structure and Interaction Analysis
- Investigations into the molecular structure and interaction of furylpropenoic acid derivatives shed light on the potential for hydrogen bonding and molecular packing, crucial for understanding molecular interactions and crystal engineering (Kiss, Felfoeldi, Paksi, & Pálinkó, 2003).
Optical Properties in Material Science
- Studies have also delved into the optical properties of furylpropenone derivatives, highlighting their potential applications in material sciences, particularly in semiconductor devices due to observed nonlinear optical (NLO) properties (Shkir, Irfan, AlFaify, Shankaragouda Patil, & Al‐Sehemi, 2019).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(furan-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(9-5-7-13-8-9)4-3-10-2-1-6-14-10/h1-8H/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBLGTQUYDDHNG-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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